4-Fluoro-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
This compound belongs to the class of Schiff bases, which are characterized by the presence of a C=N double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 2-hydroxy-5-methoxybenzaldehyde. The reaction is usually carried out in an alcoholic solvent, such as ethanol, with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is stirred at an elevated temperature, typically around 60°C, for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis equipment could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N double bond to a single bond, forming amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
4-Fluoro-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific optical and electronic properties.
Analytical Chemistry: It is used as a reagent in various analytical techniques, including spectroscopy and chromatography.
Mechanism of Action
The mechanism of action of 4-Fluoro-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide
- 4-Fluoro-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide
- 4-Fluoro-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
4-Fluoro-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide is unique due to the specific positioning of the methoxy group on the benzene ring, which can influence its electronic properties and reactivity.
Properties
IUPAC Name |
4-fluoro-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-21-13-6-7-14(19)11(8-13)9-17-18-15(20)10-2-4-12(16)5-3-10/h2-9,19H,1H3,(H,18,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPWFQWHYGYCBH-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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